5-(3-Aminocarbonylphenyl)-2-formylphenol
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Overview
Description
5-(3-Aminocarbonylphenyl)-2-formylphenol is an organic compound with a complex structure that includes both an aminocarbonyl group and a formyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminocarbonylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenol derivative to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The formyl group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminocarbonylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: 5-(3-Aminocarbonylphenyl)-2-carboxyphenol.
Reduction: 5-(3-Aminocarbonylphenyl)-2-hydroxyphenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Aminocarbonylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-formylphenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The aminocarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(3-Aminocarbonylphenyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a formyl group.
5-(3-Aminocarbonylphenyl)-2-carboxyphenol: Similar structure but with a carboxyl group instead of a formyl group.
3-(Aminocarbonylphenyl)-2-formylphenol: Similar structure but with the aminocarbonyl and formyl groups on different positions of the phenyl ring.
Uniqueness
5-(3-Aminocarbonylphenyl)-2-formylphenol is unique due to the presence of both an aminocarbonyl group and a formyl group on the same phenyl ring, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(4-formyl-3-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-14(18)11-3-1-2-9(6-11)10-4-5-12(8-16)13(17)7-10/h1-8,17H,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGGALPXEQGLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685149 |
Source
|
Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-09-3 |
Source
|
Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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